1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose
Overview
Description
1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose is a derivative of mannose, a simple sugar. This compound is characterized by its unique structure, which includes an anhydro bridge and an isopropylidene group. It is often used in various chemical and biochemical applications due to its stability and reactivity.
Mechanism of Action
Target of Action
It is known that this compound is a major organic tracer generated by burned cellulose .
Biochemical Pathways
It is known that this compound is used to evaluate the burning of wood in atmospheric samples , suggesting it may play a role in the biochemical processes related to combustion and pyrolysis.
Result of Action
As a major organic tracer generated by burned cellulose , it may have implications in the study of combustion processes and atmospheric chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose typically involves the protection of the hydroxyl groups of mannose followed by the formation of the anhydro bridge. One common method includes the use of acetone and an acid catalyst to form the isopropylidene group, followed by dehydration to form the anhydro bridge .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The isopropylidene group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mannose derivatives, while reduction can produce various alcohols.
Scientific Research Applications
1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in studies of carbohydrate metabolism and enzyme activity.
Industry: It is used in the production of various chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1,6-Anhydro-beta-D-mannopyranose: Lacks the isopropylidene group, making it less stable.
2,3-O-Isopropylidene-D-mannose: Does not have the anhydro bridge, affecting its reactivity.
Uniqueness
1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose is unique due to the presence of both the anhydro bridge and the isopropylidene group. This combination provides enhanced stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-9(2)13-6-5(10)4-3-11-8(12-4)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5-,6+,7+,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEESJHGZLRXGHP-QQGCVABSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C3COC(C2O1)O3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H]([C@H]3CO[C@@H]([C@H]2O1)O3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose in the synthesis of 4-O-alpha-D-mannopyranosyl-(1-->6)-alpha-D-mannopyranan?
A1: this compound serves as a key starting material in the multi-step synthesis of 4-O-alpha-D-mannopyranosyl-(1-->6)-alpha-D-mannopyranan []. This compound undergoes glycosylation with 2,3,4,6-tetra-O-benzyl-1-O-trichloroacetimidoyl-alpha-D-mannopyranose, followed by protecting group manipulations, to yield the monomer used in the ring-opening polymerization leading to the target polysaccharide. Essentially, it provides the structural backbone of the repeating units within the polysaccharide.
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